tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
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Overview
Description
Tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems, including a tetrazatricyclo structure, and the presence of functional groups such as hydroxymethyl and chlorophenyl. The tert-butyl group adds to its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the tetrazatricyclo ring system through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Addition of the hydroxymethyl group through a hydroxymethylation reaction.
- Attachment of the tert-butyl group using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The tert-butyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[830
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-[(9S)-7-(4-bromophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- tert-butyl 2-[(9S)-7-(4-methylphenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Uniqueness
The uniqueness of tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H25ClN4O3S |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C23H25ClN4O3S/c1-12-17(11-29)32-22-19(12)20(14-6-8-15(24)9-7-14)25-16(10-18(30)31-23(3,4)5)21-27-26-13(2)28(21)22/h6-9,16,29H,10-11H2,1-5H3/t16-/m0/s1 |
InChI Key |
NTUNSEQNECYFPJ-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)CO |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)CO |
Origin of Product |
United States |
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